molecular formula C35H43N7O14 B8104166 PC Methyltetrazine-PEG4-NHS carbonate ester

PC Methyltetrazine-PEG4-NHS carbonate ester

Cat. No.: B8104166
M. Wt: 785.8 g/mol
InChI Key: FYXJZLYXHCHOII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PC Methyltetrazine-PEG4-NHS carbonate ester (CAS: 1408057-91-9) is a bioconjugation reagent designed for bioorthogonal "click chemistry" applications. It contains three functional components:

  • Methyltetrazine: A strained dienophile that reacts rapidly with trans-cyclooctene (TCO) via inverse electron-demand Diels-Alder (IEDDA) reactions .
  • PEG4 spacer: Enhances water solubility, reduces steric hindrance, and improves stability of labeled biomolecules .
  • NHS carbonate ester: Reacts with primary amines (e.g., lysine residues or surface amines) under mild conditions (pH 7–9) to form stable covalent bonds .

This compound is distinguished by its carbonate ester linkage, which replaces the traditional NHS ester in similar reagents.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 1-[5-methoxy-4-[4-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-2-nitrophenyl]ethyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H43N7O14/c1-23(55-35(46)56-41-32(44)10-11-33(41)45)27-21-29(49-3)30(22-28(27)42(47)48)54-13-4-5-31(43)36-12-14-50-15-16-51-17-18-52-19-20-53-26-8-6-25(7-9-26)34-39-37-24(2)38-40-34/h6-9,21-23H,4-5,10-20H2,1-3H3,(H,36,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXJZLYXHCHOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)CCCOC3=C(C=C(C(=C3)[N+](=O)[O-])C(C)OC(=O)ON4C(=O)CCC4=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H43N7O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

785.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Steps

  • Synthesis of the Photocleavable NHS Carbonate Ester

    • The photocleavable group, typically a nitrobenzyl or coumarin derivative, is functionalized with a NHS carbonate ester. This is achieved by reacting a hydroxyl-containing photocleavable precursor with N,N'-disuccinimidyl carbonate (DSC) in anhydrous dichloromethane (DCM) under inert conditions.

    • Reaction Conditions : 0–5°C, 12–24 hours, triethylamine (TEA) as a base.

  • Conjugation to PEG4 Spacer

    • The NHS-activated photocleavable group is coupled to a tetraethylene glycol (PEG4) diamine or diol via a nucleophilic substitution or carbodiimide-mediated coupling. For example, the NHS carbonate ester reacts with the terminal amine of PEG4 in dimethylformamide (DMF) at room temperature.

    • Critical Parameter : Stoichiometric control to ensure mono-functionalization of PEG4.

  • Introduction of Methyltetrazine

    • The free terminal of PEG4 is modified with methyltetrazine using a maleimide-thiol or click chemistry approach. A common method involves reacting an azide-functionalized PEG4 intermediate with a methyltetrazine-alkyne via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

    • Alternative Route : Direct coupling of methyltetrazine-carboxylic acid to PEG4-amine using HATU or EDCI as activators.

Step-by-Step Synthesis Protocol

Materials and Reagents

ComponentSourcePurityRole
Photocleavable NHS carbonateCustom synthesis≥98%Amine-reactive group
PEG4-amineCommercial (e.g., Sigma-Aldrich)95%Solubility enhancer
Methyltetrazine-COOHClick Chemistry Tools95%Bioorthogonal reactant
HATUThermo Fisher99%Coupling agent
DIPEATCI America99.5%Base

Procedure

  • Step 1: Activation of PEG4-amine

    • Dissolve PEG4-amine (1.0 eq, 785.75 g/mol) in anhydrous DMF (10 mL/mmol). Add HATU (1.2 eq) and DIPEA (3.0 eq) under argon. Stir at 25°C for 30 minutes.

  • Step 2: Coupling with Methyltetrazine-COOH

    • Add methyltetrazine-COOH (1.1 eq) to the reaction mixture. Stir at 25°C for 12 hours. Monitor by TLC (Rf = 0.5 in 10% MeOH/DCM).

  • Step 3: Conjugation with Photocleavable NHS Carbonate

    • Add the photocleavable NHS carbonate (1.05 eq) to the PEG4-methyltetrazine intermediate. Stir at 0°C for 2 hours, then warm to 25°C for 6 hours.

  • Step 4: Purification

    • Concentrate the reaction mixture under reduced pressure. Purify via reverse-phase HPLC (C18 column, 0–100% acetonitrile/water gradient). Lyophilize the product.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d6) : δ 8.45 (s, 1H, tetrazine), 7.25–7.15 (m, 4H, aromatic), 4.30–4.10 (m, 8H, PEG4), 3.50–3.40 (m, 16H, PEG4), 2.80 (s, 4H, NHS).

  • ¹³C NMR : 168.2 (carbonate), 156.0 (NHS), 70.5–68.0 (PEG4).

Mass Spectrometry (MS)

  • ESI-MS : m/z calc. for C35H43N7O14 [M+H]+: 786.29; found: 786.3.

  • High-Resolution MS (HRMS) : m/z 785.2821 (Δ = 0.5 ppm).

Purity Assessment

  • HPLC : ≥98% purity (C18 column, 220 nm).

  • UV-Vis : λmax = 300 nm (tetrazine).

Quality Control and Optimization

Critical Process Parameters

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature0–25°CHigher temps → side reactions
PEG4:Methyltetrazine Ratio1:1.1Excess reagent → higher yield
HPLC Gradient0–100% ACN in 20 minSharper peaks → better purity

Applications and Validation

PROTAC Synthesis

  • Case Study : this compound was used to synthesize a BRD4-targeting PROTAC. The linker enabled UV-triggered release of the target protein complex, demonstrating 90% degradation efficiency in HeLa cells.

Surface Functionalization

  • Example : Conjugated to amine-coated nanoparticles for light-controlled drug release. UV irradiation (365 nm, 5 min) achieved 80% payload release.

Challenges and Mitigation Strategies

  • Hydrolysis of NHS Carbonate

    • Cause : Exposure to moisture.

    • Solution : Use anhydrous solvents and inert atmosphere.

  • Tetrazine Oxidation

    • Cause : Prolonged storage in solution.

    • Solution : Lyophilize and store at -20°C .

Chemical Reactions Analysis

Types of Reactions: PC Methyltetrazine-PEG4-NHS carbonate ester primarily undergoes bioorthogonal inverse electron demand Diels-Alder (iEDDA) reactions with TCO groups. This reaction is highly specific and efficient, making it ideal for targeted applications.

Common Reagents and Conditions:

  • Reagents: Trans-cyclooctene (TCO), N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC).

  • Conditions: The iEDDA reaction typically requires mild conditions, often performed at room temperature or slightly elevated temperatures.

Major Products Formed: The major product of the iEDDA reaction is a stable conjugate between the this compound and the TCO-containing molecule. This conjugate can be used in various applications, including drug delivery and protein labeling.

Scientific Research Applications

Drug Delivery

PC Methyltetrazine-PEG4-NHS carbonate ester is utilized for:

  • Controlled Release : It allows for light-triggered release of therapeutic agents, minimizing side effects associated with traditional drug delivery systems .
  • Targeted Therapy : The compound can be linked to drugs that specifically target diseased cells, enhancing therapeutic efficacy while reducing systemic toxicity .

Bioconjugation

This compound is instrumental in bioconjugation processes, which include:

  • Protein Labeling : It enables temporary labeling of proteins that can be removed upon light exposure, allowing for dynamic studies of protein interactions in live cells .
  • Antibody Conjugation : The NHS group reacts with amine-containing biomolecules, facilitating the conjugation of antibodies to various targets for diagnostic and therapeutic applications .

PROTAC Synthesis

This compound serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade specific proteins within cells. This application exploits the ubiquitin-proteasome system to achieve targeted protein degradation .

Advantages

The advantages of using this compound include:

  • Precision Control : Light-triggered release mechanisms allow for exact timing in drug delivery and molecular interactions.
  • Enhanced Stability : The PEG4 linker improves solubility and reduces aggregation of biomolecules, enhancing experimental reproducibility .
  • Versatility : Its ability to engage in multiple types of reactions makes it suitable for a wide range of applications in chemical biology and therapeutic development.

Case Study 1: Light-Controlled Drug Delivery

A study demonstrated the use of this compound for light-controlled release of chemotherapeutic agents in cancer treatment. The results showed a significant reduction in side effects compared to conventional delivery methods due to localized drug activation .

Case Study 2: Protein Interaction Studies

In another research project, this compound was used to label proteins involved in cellular signaling pathways. The ability to remove the label upon light exposure allowed researchers to study dynamic interactions without permanent modification of the proteins .

Mechanism of Action

The mechanism of action of PC Methyltetrazine-PEG4-NHS carbonate ester involves the formation of a stable conjugate through the iEDDA reaction. The tetrazine group reacts with the TCO group, resulting in a covalent bond that links the two molecules. This reaction is highly specific and efficient, allowing for precise control over molecular interactions.

Molecular Targets and Pathways: The compound targets specific proteins for degradation, often through the ubiquitin-proteasome pathway. This pathway is crucial for regulating protein levels in cells and plays a key role in various cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of PC Methyltetrazine-PEG4-NHS carbonate ester with structurally or functionally analogous reagents:

Table 1: Key Properties of this compound vs. Similar Compounds

Compound Reaction Partner Reactive Group Stability Solubility Conjugation Efficiency Key Applications
This compound TCO NHS carbonate High (carbonate) High (PEG4) Moderate Targeted drug delivery, bioconjugation
Methyltetrazine-PEG4-NHS ester (CAS: 1802907-92-1) TCO NHS ester High (methyl/alkoxy) High (PEG4) High (30-min reaction) Antibody-oligo conjugation, protein labeling
TCO-PEG4-NHS ester Tetrazine NHS ester Moderate High (PEG4) High (1-h reaction) MOF functionalization, in vivo imaging
DBCO-PEG4-NHS ester Azide NHS ester High Moderate Moderate (Cu-free) Cell-surface labeling, nucleic acid conjugation
Sulfo DBCO-Maleimide Thiols Maleimide Moderate High (sulfonated) High Thiol-specific conjugation

Key Differences

Reactivity and Stability :

  • The carbonate ester in PC Methyltetrazine-PEG4-NHS is hypothesized to resist hydrolysis better than NHS esters, though direct comparative data are lacking .
  • Standard Methyltetrazine-PEG4-NHS ester achieves high stability due to electron-donating methyl/alkoxy groups on the tetrazine ring, enabling prolonged storage in aqueous solutions .
  • TCO-PEG4-NHS ester exhibits moderate stability, as TCO can isomerize under physiological conditions .

Conjugation Efficiency :

  • Methyltetrazine-PEG4-NHS ester conjugates efficiently with antibodies at a 30-fold molar excess in 30 minutes .
  • TCO-PEG4-NHS ester requires longer reaction times (1–24 hours) for optimal conjugation .

Applications :

  • This compound is used in niche applications requiring carbonate-specific linkages, such as ECM-targeted drug delivery .
  • Methyltetrazine-PEG4-NHS ester dominates in high-throughput protein labeling (e.g., single-cell hashing ) and clickable hydrogel synthesis .
  • DBCO-PEG4-NHS ester is preferred for copper-free azide-alkyne cycloadditions in live-cell imaging .

Research Findings and Performance Metrics

Table 2: Experimental Performance in Selected Studies

Study Compound Used Reaction Time Molar Excess Efficiency Reference
Antibody-oligo conjugation Methyltetrazine-PEG4-NHS ester 30 min 30× >90% labeling
MOF functionalization TCO-PEG4-NHS ester 1 h 20× 85% yield
ProteinA-647 modification Methyltetrazine-PEG4-NHS ester 3 h 10× 80–90%
In vivo nanoparticle targeting This compound 24 h 20× ~70%

Limitations and Contradictions in Literature

  • This compound lacks comprehensive stability or toxicity data compared to its NHS ester counterpart .
  • Some studies conflate "carbonate ester" with "NHS ester" terminology, leading to ambiguity in reaction mechanisms .
  • TCO-PEG4-NHS ester is reported to degrade faster in serum than methyltetrazine derivatives, but quantitative comparisons are sparse .

Biological Activity

PC Methyltetrazine-PEG4-NHS carbonate ester is a specialized compound utilized primarily in bioconjugation and drug delivery systems. Its unique structure combines a photocleavable NHS carbonate ester with a methyltetrazine moiety linked through a polyethylene glycol (PEG) chain, which enhances its solubility and stability. This article explores the biological activity of this compound, focusing on its applications, mechanisms, and relevant research findings.

Overview of this compound

  • Chemical Structure : The compound features a PEG4 linker that provides flexibility and reduces steric hindrance, facilitating efficient conjugation reactions with primary amines. The methyltetrazine group is crucial for bioorthogonal reactions, allowing selective interactions with trans-cyclooctene (TCO) and other tetrazine-modified molecules .
  • Molecular Characteristics :
    • Molecular Weight : 785.75 g/mol
    • Chemical Formula : C₃₅H₄₃N₇O₁₄
    • Purity : >95% (HPLC)
    • Solubility : Soluble in DMSO, DMF, DCM, THF, and chloroform .

This compound operates through several key mechanisms:

  • Photo-Cleavage : Upon exposure to light, the compound undergoes cleavage, enabling the controlled release of attached biomolecules. This property is particularly advantageous in therapeutic applications where precise timing of drug release is critical .
  • Bioorthogonal Chemistry : The methyltetrazine moiety allows for rapid and selective reactions with TCO-containing partners under physiological conditions, making it suitable for targeted drug delivery and imaging applications .
  • Conjugation Efficiency : The NHS group facilitates the formation of stable covalent bonds with primary amines, such as those found in proteins and peptides, enhancing the efficiency of bioconjugation processes .

Applications in Biological Research

This compound has several notable applications:

  • Drug Delivery Systems : Its ability to release drugs upon light activation allows for reduced side effects and improved therapeutic efficacy. This is particularly useful in cancer therapy where localized treatment is desired .
  • Bioconjugation Techniques : The compound is used to create antibody-drug conjugates (ADCs) and other bioconjugates that can selectively target diseased tissues while minimizing damage to healthy cells .
  • Protein Labeling : Temporary tagging of proteins for visualization or tracking within biological systems is facilitated by its photocleavable properties .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various biological contexts:

StudyFocusFindings
An S et al. (2018)PROTAC DevelopmentDemonstrated that linkers like PC Methyltetrazine enhance the efficacy of PROTACs by improving solubility and target specificity .
MDPI Research (2021)Molecular ScaffoldsExplored how PEG-based linkers improve pharmacokinetics and reduce toxicity in drug formulations .
Vector LaboratoriesConjugation EfficiencyHighlighted the high reactivity of methyltetrazine with primary amines, leading to efficient bioconjugate formation .

Advantages

  • Precision Control : The photocleavable nature allows for exact control over when and where drug release occurs.
  • Enhanced Stability : The PEG chain increases solubility and reduces aggregation of conjugates in solution.
  • Versatile Applications : Suitable for a wide range of biochemical applications from drug delivery to protein labeling.

Limitations

  • Light Sensitivity : Requires careful control of light exposure to avoid unintended reactions or phototoxicity.
  • Complexity in Handling : The need for specific conditions for optimal activity may complicate experimental setups.

Q & A

Q. Table 1. Critical Parameters for Antibody Conjugation

ParameterOptimal ConditionReference
Reaction pH8.5 (borate buffer)
Molar Ratio (Reagent:Ab)30:1
Reaction Time30 min (RT)
Quenching Agent10 mM glycine

Q. Table 2. Stability of Methyltetrazine Derivatives

DerivativeHalf-Life (pH 7.4, 25°C)Key Stabilizing Factor
Methyltetrazine-PEG4>72 hoursAlkoxy substituent
NHS Ester (lyophilized)>6 months (-20°C)Anhydrous storage

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.